molecular formula C20H14FNO B1374780 4-[3-(Benzyloxy)phenyl]-2-fluorobenzonitrile CAS No. 1381944-33-7

4-[3-(Benzyloxy)phenyl]-2-fluorobenzonitrile

Cat. No.: B1374780
CAS No.: 1381944-33-7
M. Wt: 303.3 g/mol
InChI Key: FSJCJAYFXZOVGU-UHFFFAOYSA-N
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Description

4-[3-(Benzyloxy)phenyl]-2-fluorobenzonitrile is a chemical compound with the molecular formula C20H14FNO It is known for its unique structure, which includes a benzyloxy group attached to a phenyl ring, a fluorine atom, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Benzyloxy)phenyl]-2-fluorobenzonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures. Common reagents used in this reaction include arylboronic acids, palladium catalysts, and bases such as potassium carbonate or sodium hydroxide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale Suzuki–Miyaura coupling can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and minimize costs, using continuous flow reactors to enhance efficiency, and employing high-purity reagents to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Benzyloxy)phenyl]-2-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(Benzyloxy)phenyl]-2-fluorobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(Benzyloxy)phenyl]-2-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the fluorine atom can influence the compound’s electronic properties and binding affinity.

Comparison with Similar Compounds

4-[3-(Benzyloxy)phenyl]-2-fluorobenzonitrile can be compared with other similar compounds, such as:

    4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine.

    4-[3-(Benzyloxy)phenyl]-2-bromobenzonitrile: Similar structure but with a bromine atom instead of fluorine.

    4-[3-(Benzyloxy)phenyl]-2-iodobenzonitrile: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its reactivity and interactions compared to its halogenated analogs.

Properties

IUPAC Name

2-fluoro-4-(3-phenylmethoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FNO/c21-20-12-17(9-10-18(20)13-22)16-7-4-8-19(11-16)23-14-15-5-2-1-3-6-15/h1-12H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJCJAYFXZOVGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743029
Record name 3'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-33-7
Record name [1,1′-Biphenyl]-4-carbonitrile, 3-fluoro-3′-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1381944-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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